Diethyl 5-(hydroxymethyl)isophthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-3-17-12(15)10-5-9(8-14)6-11(7-10)13(16)18-4-2/h5-7,14H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRPMZYDTZVKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)CO)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346169 | |
| Record name | Diethyl 5-(hydroxymethyl)isophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181425-91-2 | |
| Record name | Diethyl 5-(hydroxymethyl)isophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 5-(hydroxymethyl)isophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparative Routes for Diethyl 5 Hydroxymethyl Isophthalate
Established Synthetic Pathways and Precursors
The synthesis of Diethyl 5-(hydroxymethyl)isophthalate can be achieved through several established chemical routes, primarily involving the modification of a central benzene (B151609) ring functionalized with carboxylic acid esters. Two common precursors form the basis of its synthesis: Diethyl 1,3,5-benzenetricarboxylate and 5-(Hydroxymethyl)isophthalic acid.
One of the well-documented methods is the selective reduction of Diethyl 1,3,5-benzenetricarboxylate. In this process, one of the three ester groups is selectively reduced to a hydroxymethyl group. A notable approach involves the use of borane-tetrahydrofuran complex (borane-THF) as the reducing agent in a tetrahydrofuran solvent. This reaction is typically conducted at temperatures ranging from 0 to 20°C and has been reported to achieve a high yield of 91% chemicalbook.com.
A third pathway involves the hydrolysis of Diethyl 5-(bromomethyl)isophthalate. This nucleophilic substitution reaction replaces the bromine atom with a hydroxyl group to yield this compound.
Table 1: Established Synthetic Pathway for this compound
| Precursor | Reagents and Conditions | Yield |
|---|---|---|
| Diethyl 1,3,5-benzenetricarboxylate | borane-THF in tetrahydrofuran at 0 - 20°C | 91% chemicalbook.com |
| 5-(Hydroxymethyl)isophthalic acid | Ethanol, Acid Catalyst (e.g., H₂SO₄) | High (Typical for Fischer Esterification) |
| Diethyl 5-(bromomethyl)isophthalate | Hydrolysis | Not specified |
Methodological Advancements in its Preparation
Advancements in the preparation of this compound are characterized by the optimization of existing methods to enhance yield, purity, and process efficiency. The selective reduction of Diethyl 1,3,5-benzenetricarboxylate using borane-THF represents a significant methodological refinement. The high yield of 91% under mild reaction conditions (0 - 20°C) underscores the efficiency and selectivity of this approach, making it a preferred method for large-scale synthesis chemicalbook.com.
The use of solid-phase synthesis techniques, while not explicitly detailed for this specific compound in the provided results, represents a broader advancement in organic synthesis that could be applied to the preparation of this compound and its derivatives. These techniques can simplify purification and isolation processes, which is particularly advantageous in multi-step syntheses.
Furthermore, the development of more efficient and environmentally benign catalysts for esterification reactions continues to be an area of active research. While traditional acid catalysts like sulfuric acid are effective, they can present challenges in terms of reactor corrosion and waste disposal. The exploration of solid acid catalysts or milder catalytic systems could offer more sustainable and cost-effective production routes.
Role as a Chemical Building Block in Multistep Syntheses
This compound is a versatile building block in organic synthesis, primarily due to its trifunctional nature, possessing two ester groups and a primary alcohol. These functional groups can be selectively modified to introduce a wide range of other functionalities, making it a key intermediate in the synthesis of more complex molecules such as dendrimers and specialty polymers.
A significant application of this compound is in the synthesis of dendrons and dendrimers, which are highly branched, well-defined macromolecules. The hydroxyl group can be converted to a benzylic bromide, which then serves as a focal point for the attachment of subsequent dendritic layers in a convergent synthesis approach acs.org. The terminal ester groups on the periphery of these dendrimers can be further modified, for example, through hydrolysis, ester interchange, or amide-ester interchange, to introduce a variety of surface functionalities acs.org.
The hydroxyl group of this compound can also be oxidized to an aldehyde to produce Diethyl 5-formylisophthalate. This transformation provides a key intermediate for various subsequent reactions, such as reductive amination or the formation of Schiff bases.
Moreover, this compound can act as a monomer in polycondensation reactions. The hydroxyl group can react with dicarboxylic acids or their derivatives, while the two ester groups can undergo transesterification with diols to form polyesters with specific properties and architectures.
Table 2: Derivatives of this compound in Multistep Syntheses
| Derivative | Synthetic Transformation | Application |
|---|---|---|
| Diethyl 5-(bromomethyl)isophthalate | Bromination of the hydroxymethyl group | Intermediate for dendrimer synthesis acs.org |
| Diethyl 5-formylisophthalate | Oxidation of the hydroxymethyl group | Precursor for further functionalization |
| Polyesters | Polycondensation with diacids or diols | Specialty polymer synthesis |
Advanced Derivatization and Functionalization Strategies
Chemical Modifications at the Hydroxymethyl Moiety
The primary alcohol of the hydroxymethyl group is a key site for a variety of chemical transformations, enabling the introduction of new functionalities and the alteration of the molecule's core reactivity.
The hydroxyl group readily undergoes esterification with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) under standard conditions to form a new ester linkage at the 5-position. This reaction is fundamental for attaching a wide range of side chains to the central aromatic core.
Similarly, etherification reactions, such as the Williamson ether synthesis, can be employed to introduce alkyl or aryl ether linkages. This involves deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl or aryl halide. This strategy is effective for creating derivatives with stable ether bonds, which can influence the thermal and chemical stability of the final product. For instance, the formation of an ether bridge by reacting the hydroxyl functionality with a substituted aromatic compound can produce non-planar molecules with unique conformational properties. nih.gov
The primary alcohol of the hydroxymethyl group can be selectively oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidation, for example, can convert Diethyl 5-(hydroxymethyl)isophthalate into Diethyl 5-formylisophthalate. chemicalbook.com This aldehyde derivative serves as a crucial intermediate for further reactions, such as imine formation or Wittig reactions. More vigorous oxidation conditions can transform the hydroxymethyl group into a carboxylic acid, yielding triethyl trimesate, a trifunctional ester.
Conversely, while the hydroxymethyl group is already in a reduced alcoholic state, the term "reduction" in this context could refer to hydrogenolysis. This more demanding reaction would involve the complete removal of the hydroxyl group to replace it with a hydrogen atom, yielding diethyl 5-methylisophthalate, a transformation that significantly alters the electronic and steric profile of the molecule.
Table 1: Examples of Derivatives from Hydroxymethyl Group Modification
| Reactant | Reaction Type | Product Name | Resulting Functional Group |
|---|---|---|---|
| This compound | Mild Oxidation | Diethyl 5-formylisophthalate | -CHO (Aldehyde) |
| This compound | Esterification (with Acetic Anhydride) | Diethyl 5-(acetoxymethyl)isophthalate | -CH₂OCOCH₃ (Ester) |
| This compound | Etherification (with Methyl Iodide) | Diethyl 5-(methoxymethyl)isophthalate | -CH₂OCH₃ (Ether) |
While hydrazide formation is most commonly associated with the reaction of esters, the hydroxymethyl group can be modified to introduce other reactive functionalities. A common strategy involves a two-step process: first, converting the hydroxyl group into a better leaving group, such as a tosylate or a halide (e.g., by reaction with thionyl chloride to form a chloromethyl group). Second, this activated intermediate can undergo nucleophilic substitution with various nucleophiles. For instance, reaction with sodium azide (B81097) would yield an azidomethyl derivative, which is a precursor for amines via reduction or can be used in "click chemistry" reactions.
Introducing a hydrazide-like moiety at this position would similarly involve substitution with a protected hydrazine (B178648) derivative. This approach significantly expands the synthetic utility of the isophthalate (B1238265) core by incorporating highly reactive groups suitable for constructing complex molecules or for conjugation to other substrates. It is important to note that the direct reaction with hydrazine hydrate (B1144303) typically targets the ester groups to form the corresponding dihydrazide. rjptonline.orgresearchgate.net
Structural Diversification through Ester Group Modifications
The two ethyl ester groups of this compound are prime targets for modification, allowing for the introduction of a vast range of side chains that can dramatically alter the physical and chemical properties of the resulting derivatives.
The ethyl esters can be readily converted to other alkyl or aryl esters through transesterification. This reaction is typically acid- or base-catalyzed and involves reacting the parent diester with an excess of a different alcohol (e.g., methanol, butanol, phenol). This method allows for the synthesis of a homologous series of dialkyl isophthalates with varying chain lengths. Alternatively, the diester can be hydrolyzed to the corresponding 5-(hydroxymethyl)isophthalic acid, which can then be re-esterified with a wide variety of alcohols, including more complex or sterically hindered ones, using standard esterification protocols like Fischer esterification or carbodiimide-mediated coupling. ontosight.ai The synthesis of aryl esters can be achieved directly from the carboxylic acid using reagents such as triarylphosphites. rsc.org These modifications are crucial for tuning the molecule's solubility, melting point, and compatibility with other materials.
This modulation of hydrophobicity is critical in material science applications. For example, in the development of polymeric nanoparticles for therapeutic delivery, the hydrophobicity of the constituent monomers can play a crucial role in drug loading, particle stability, and cellular uptake. nih.gov Studies on other polymer systems have shown that an optimal side-chain length can maximize therapeutic loading, as excessively long and crystalline alkyl chains may hinder interaction with a target drug. nih.gov Similarly, the surface properties of polymers are heavily influenced by the hydrophobicity of their side chains, with more hydrophobic chains leading to lower surface free energies. kobe-u.ac.jp Therefore, by synthesizing a library of isophthalate derivatives with different ester side chains, it is possible to fine-tune the material properties for specific applications.
Table 2: Conceptual Impact of Ester Side Chain on Derivative Properties
| Ester Side Chain (R in -COOR) | Derivative Name | Expected Hydrophobicity | Potential Impact on Properties |
|---|---|---|---|
| -CH₂CH₃ (Ethyl) | This compound | Baseline | Good solubility in common organic solvents |
| -CH₃ (Methyl) | Dimethyl 5-(hydroxymethyl)isophthalate | Lower | Increased polarity, potentially higher melting point |
| -(CH₂)₃CH₃ (Butyl) | Dibutyl 5-(hydroxymethyl)isophthalate | Higher | Increased lipophilicity, lower aqueous solubility |
| -(CH₂)₁₁CH₃ (Dodecyl) | Didodecyl 5-(hydroxymethyl)isophthalate | Significantly Higher | Waxy solid, strong hydrophobic interactions |
| -C₆H₅ (Phenyl) | Diphenyl 5-(hydroxymethyl)isophthalate | Higher (Aromatic) | Increased rigidity, potential for π-π stacking |
Formation of Branched Chemical Architectures
The structure of this compound, featuring one nucleophilic hydroxyl group and two electrophilic ester groups, makes it an ideal candidate for generating branched and hyperbranched macromolecules. This AB2-type monomeric unit can be strategically polymerized or attached to core molecules to build complex, three-dimensional chemical systems with a high density of functional groups.
Phosphoramidite (B1245037) Chemistry and Oligonucleotide Conjugation
Phosphoramidite chemistry is the gold-standard method for the automated solid-phase synthesis of oligonucleotides. eurofinsgenomics.com This process involves the sequential addition of nucleoside phosphoramidites, which are activated to couple with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to a solid support. eurofinsgenomics.com Non-nucleosidic molecules containing a hydroxyl group, such as this compound, can be converted into phosphoramidite reagents and incorporated into an oligonucleotide sequence to act as linkers or modifiers.
The primary alcohol of the hydroxymethyl group on this compound is the key functional handle for its conversion into a phosphoramidite. The synthesis would involve a two-step process:
Protection: The hydroxymethyl group is reacted with a protecting group, typically a dimethoxytrityl (DMT) chloride. The DMT group protects the alcohol during the subsequent phosphitylation step and provides a convenient spectroscopic tag for monitoring coupling efficiency during oligonucleotide synthesis. eurofinsgenomics.com
Phosphitylation: The DMT-protected alcohol is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base. This reaction yields the final this compound phosphoramidite.
Once synthesized, this phosphoramidite building block can be introduced at any position within a synthetic oligonucleotide. nih.gov Its incorporation would introduce the isophthalate moiety as a branching point or as a scaffold for attaching other molecules, thereby creating complex oligonucleotide conjugates. nih.govmdpi.com Chemical conjugation is a widely used strategy to improve the delivery and therapeutic potential of oligonucleotides. nih.gov
| Step | Reaction | Reagents & Conditions | Result |
| 1 | Hydroxyl Protection | Dimethoxytrityl (DMT) chloride, pyridine | DMT-protected this compound |
| 2 | Phosphitylation | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, diisopropylethylamine | This compound CE Phosphoramidite |
| 3 | Oligonucleotide Synthesis | Standard solid-phase synthesis cycle (Detritylation, Coupling, Capping, Oxidation) | Oligonucleotide containing an isophthalate-based linker |
A table outlining the proposed synthetic pathway for converting this compound into a phosphoramidite reagent for oligonucleotide synthesis.
Dendrimeric and Polymeric Derivatives
The AB2 structure of this compound makes it a highly suitable monomer for the synthesis of hyperbranched polymers, particularly polyesters. ontosight.ai Dendrimers and hyperbranched polymers are classes of macromolecules characterized by their highly branched, three-dimensional architectures and a high density of terminal functional groups. cjps.orgresearchgate.net
Hyperbranched Polyesters: Hyperbranched polyesters can be synthesized from this compound through a one-pot polycondensation reaction. In this process, the single hydroxymethyl group (the 'A' functionality) of one monomer reacts with one of the two diethyl ester groups (the 'B' functionalities) of another monomer via transesterification. This step-growth polymerization leads to a globular, branched structure rather than a linear chain. hkbu.edu.hknih.gov
Research on analogous monomers, such as Dimethyl 5-(2-hydroxyethoxy)-isophthalate, has demonstrated the viability of this approach. hkbu.edu.hk In such melt condensation polymerizations, the number-average molecular weight (Mn) may reach a plateau due to competing intramolecular cyclization reactions, while the weight-average molecular weight (Mw) continues to increase, indicating the formation of larger branched structures. hkbu.edu.hk The resulting hyperbranched polyesters are typically soluble in common organic solvents and exhibit low intrinsic viscosities. hkbu.edu.hk
| Property | Observation in Analogous AB2 Isophthalate Polymerization hkbu.edu.hk | Implication for this compound |
| Polymerization Method | Melt condensation | A viable one-pot method for producing hyperbranched polyesters. |
| Molecular Weight Growth | Mn plateaus while Mw continues to increase. | Suggests formation of large branched structures alongside intramolecular cyclization. |
| Degree of Branching | Consistent with theoretical values for statistical distribution. | High degree of branching can be expected, leading to globular macromolecules. |
| Solubility | Soluble in common organic solvents. | The resulting polymers are likely to be highly soluble. |
A table summarizing research findings for a closely related AB2 monomer and the expected properties for polymers derived from this compound.
Dendrimeric Structures: In addition to serving as a monomer for hyperbranched polymers, the isophthalate moiety is a valuable component in the construction of precisely defined dendrimers. Dendrimers are synthesized in a stepwise, generational manner using either divergent or convergent approaches. mdpi.comorientjchem.org
In a convergent synthesis, this compound could be used to build dendrons (the branches of a dendrimer), which are then attached to a multifunctional core. acs.org More commonly, isophthalate esters are used as versatile terminal groups on the surface of dendrimers. These surface functionalities can be readily modified through reactions like hydrolysis, ester interchange, or amide-ester interchange, allowing for the attachment of various molecules to the dendrimer periphery. acs.org The high number of terminal groups on a dendrimer allows for multivalent interactions, which is a key property for many of its applications. orientjchem.org
Biological and Medicinal Chemistry Investigations
Protein Kinase C (PKC) C1 Domain Modulation
The regulatory C1 domain of PKC is the binding site for the second messenger diacylglycerol (DAG) and tumor-promoting phorbol (B1677699) esters. nih.govbiorxiv.org The development of ligands that target this domain is a key strategy in modulating PKC activity. helsinki.fi Isophthalic acid derivatives, originating from the Diethyl 5-(hydroxymethyl)isophthalate template, have emerged as a novel class of compounds that can modify PKC functions by binding to this C1 domain. nih.gov
The interaction between the isophthalate (B1238265) scaffold and the PKC C1 domain has been elucidated through computational docking studies using the crystal structure of the PKCδ C1B domain. helsinki.fihelsinki.fi this compound was identified as a promising template because it contains key pharmacophoric features found in potent natural ligands like phorbol esters. helsinki.fihelsinki.fi
Key interactions include:
Hydrogen Bonding: The primary hydroxyl group of the 5-(hydroxymethyl) moiety on the isophthalate ring forms a crucial hydrogen bond at the bottom of the C1 domain's binding groove. helsinki.fihelsinki.fi This interaction is analogous to that of the hydroxyl group on phorbol esters. helsinki.fi
Carbonyl Group Interaction: One of the two carbonyl groups of the diethyl ester moieties forms a hydrogen bond with a backbone amide proton within the receptor, similar to the C3 carbonyl of phorbol-13-O-acetate. helsinki.fi
Hydrophobic Interactions: While this compound itself showed no significant binding, modifying the ethyl esters to more hydrophobic alkyl chains, such as in dipentyl 5-(hydroxymethyl)isophthalate, resulted in measurable displacement of radiolabeled phorbol esters from PKC. helsinki.fi This indicates that hydrophobic interactions between the ligand's side chains and hydrophobic amino acid residues surrounding the binding cleft or with the lipid bilayer are critical for high-affinity binding. helsinki.fi
These interactions anchor the molecule within the binding site, allowing it to modulate the activity of the PKC enzyme. Most C1 domain ligands, including the isophthalates, function as PKC activators. helsinki.fi
Structure-activity relationship (SAR) studies have been instrumental in optimizing the binding affinity of isophthalate derivatives for the PKC C1 domain. A key finding is the critical role of hydrophobicity in the ester side chains. helsinki.fi
Effect of Ester Chain Length and Branching: A systematic variation of the ester groups revealed that derivatives synthesized from secondary alcohols with 6-7 carbon atoms, such as bis(1-ethylpentyl) 5-(hydroxymethyl)isophthalate (HMI-1b11), exhibited the highest affinity for displacing [3H]PDBu from PKC. helsinki.fi
Hydrophilicity: Conversely, compounds with more hydrophilic ester groups failed to displace the radioligand, supporting the hypothesis that the C1 domain's ligand-binding pocket is embedded within the cell membrane upon PKC activation, making hydrophobicity a key determinant for effective binding. helsinki.fi
Scaffold Hopping: Attempts to improve drug-like properties by replacing the central phenyl ring with a pyrimidine (B1678525) core (scaffold hopping) unexpectedly diminished the binding affinity, despite computational predictions to the contrary. nih.govhelsinki.fi This highlights the unique suitability of the isophthalate scaffold and provides valuable SAR data for the future design of C1 domain ligands. nih.gov
The following table summarizes the binding affinities of selected isophthalate derivatives for PKCα.
| Compound ID | R Group (Ester) | Structure | Ki (μM) for PKCα |
| HMI-1a3 | 3-(Trifluoromethyl)benzyl | 0.23 | |
| HMI-1b11 | 1-Ethylpentyl | 0.21 | |
| HMI-1b10 | 1-Propylbutyl | 0.27 | |
| HMI-1b20 | Cyclohexylmethyl | >10 |
Data sourced from multiple studies. nih.govhelsinki.firesearchgate.net
The isophthalate scaffold represents a significant advancement in the development of PKC modulators. nih.gov Unlike highly complex and difficult-to-synthesize natural C1 domain ligands such as phorbol esters and bryostatins, this compound is a commercially available and readily derivatizable template. helsinki.fi Novel derivatives can be synthesized in a straightforward, four-step process. helsinki.fihelsinki.fi
This synthetic accessibility, combined with their demonstrated high affinity for PKC C1 domains, establishes isophthalates as a valuable and novel class of PKC modulators. nih.govnih.gov Their development was guided by a structure-based approach, leveraging the known crystal structure of the PKCδ C1B domain to design small, hydrophobic molecules with tailored binding properties. nih.govresearchgate.net These compounds are not only useful as pharmacological tools to study PKC signaling but also hold potential as therapeutic leads for various diseases. nih.gov
Pharmacological Profiles of this compound Derivatives
Building on their ability to bind and modulate PKC, derivatives of this compound have been investigated for their pharmacological effects, revealing significant potential in cancer research through antiproliferative and cell differentiation-inducing activities. nih.govresearchgate.net
Certain isophthalate derivatives have demonstrated marked antiproliferative activity in various cancer cell lines. nih.gov The compound bis[3-(trifluoromethyl)benzyl] 5-(hydroxymethyl)isophthalate (HMI-1a3) has been a key focus of these investigations. nih.govresearchgate.net
Research has shown that HMI-1a3 exhibits potent antiproliferative effects in human cervical cancer (HeLa) cells. nih.govnih.gov Further studies have confirmed its activity in prostate cancer cell lines (DU145, PC3, and LNCaP). researchgate.net While the precise mechanism can vary between cell types, the ability of these compounds to inhibit the proliferation of cancer cells underscores their therapeutic potential. researchgate.net
The table below summarizes the observed antiproliferative activity of a key isophthalate derivative.
| Compound | Cell Line | Cancer Type | Observed Effect |
| HMI-1a3 | HeLa | Cervical Cancer | Marked antiproliferative activity. nih.govresearchgate.net |
| HMI-1a3 | DU145, PC3, LNCaP | Prostate Cancer | Inhibition of proliferation. researchgate.net |
In contrast to the antiproliferative effects of HMI-1a3, other derivatives of this compound have been shown to induce cellular differentiation. nih.gov The compound bis(1-ethylpentyl) 5-(hydroxymethyl)isophthalate (HMI-1b11), which has a high affinity for PKC C1 domains, was found to promote differentiation and support neurite growth in the human neuroblastoma cell line SH-SY5Y. nih.govresearchgate.net
This activity highlights the ability of isophthalate derivatives to elicit diverse and specific biological responses, likely dependent on the differential activation of PKC isoforms or other C1 domain-containing proteins in various cell types. helsinki.fi The induction of differentiation is a valuable therapeutic strategy in oncology, as it can lead to a less malignant cellular phenotype.
The table below details the differentiation-inducing effects of a key isophthalate derivative.
| Compound | Cell Line | Cell Type | Observed Effect |
| HMI-1b11 | SH-SY5Y | Neuroblastoma | Induced differentiation and supported neurite growth. nih.govresearchgate.net |
Promotion of Neurite Growth in Neural Cell Models
Research has highlighted the potential of derivatives of this compound to stimulate neurite outgrowth, a crucial process for neuronal development and regeneration. A notable study focused on a series of isophthalate derivatives, including the analogue HMI-1b11, which is structurally related to this compound. In these investigations, the SH-SY5Y human neuroblastoma cell line, a well-established in vitro model for studying neuronal differentiation, was utilized.
The findings indicated that HMI-1b11, a derivative of the this compound scaffold, was capable of inducing differentiation and supporting the growth of neurites in these cells. helsinki.fi This suggests that the core isophthalate structure may possess inherent neurotrophic properties. The promotion of neurite growth is a critical factor in the potential repair of damaged neural circuits and is a key area of investigation for therapies aimed at neurodegenerative conditions. The ability of HMI-1b11 to foster neurite-like processes underscores the promise of this chemical class in neuronal regeneration research. electronicsandbooks.com
| Parameter | Observation | Reference |
|---|---|---|
| Cellular Differentiation | Induces differentiation of SH-SY5Y cells. | helsinki.fi |
| Neurite Growth | Supports the growth of neurites. | helsinki.fi |
Potential Therapeutic Applications in Neurodegenerative Diseases
The demonstrated ability of this compound derivatives to promote neurite growth has significant implications for their potential use in treating neurodegenerative diseases. Conditions such as Alzheimer's disease are characterized by progressive neuronal loss and synaptic dysfunction. Therapeutic strategies that can either protect neurons from damage or promote the regeneration of neural connections are of high interest.
The non-cytotoxic profile of HMI-1b11, coupled with its capacity to induce neuronal differentiation and neurite outgrowth, positions it as a promising candidate for drug development in the context of neurodegenerative disorders like Alzheimer's disease. helsinki.fi The underlying hypothesis is that by fostering the growth of new neurites, such compounds could help to restore lost synaptic connections and potentially slow or reverse the cognitive decline associated with these conditions. Further research is warranted to explore the efficacy of these isophthalate derivatives in preclinical models of neurodegenerative diseases.
Mechanisms of Action Elucidation
Understanding the cellular and molecular mechanisms through which this compound and its derivatives exert their neurotrophic effects is crucial for their further development as therapeutic agents.
The initial selection of this compound as a scaffold for drug design was based on its structural characteristics that suggested it could act as a modulator of Protein Kinase C (PKC), a family of enzymes that play a critical role in various cellular signaling pathways, including cell growth and differentiation. helsinki.fi Computational docking studies indicated that this compound contains pharmacophoric elements—specifically hydroxyl and carbonyl moieties—that could allow it to bind to the C1 domain of PKC in a manner similar to phorbol esters, which are known PKC activators. helsinki.fi
The C1 domain is a regulatory region within PKC, and its activation is a key step in the enzyme's function. The docked model of this compound showed that its hydroxyl group could form a hydrogen bond at the bottom of the C1 domain's binding groove, and one of its carbonyl groups could form a hydrogen bond with a backbone amide proton, mimicking the interactions of phorbol-13-O-acetate. helsinki.fi This suggests that the neurotrophic effects observed with its derivatives, such as HMI-1b11, may be mediated through the activation of PKC signaling pathways, leading to the observed induction of differentiation and neurite growth in neuroblastoma cells. helsinki.fi
While the initial findings are promising, a thorough assessment of the selectivity and potency of this compound derivatives is necessary. Future research will need to focus on improving the selectivity and potency of these isophthalate compounds. helsinki.fi This will involve synthesizing and screening a broader range of derivatives to identify those with the most favorable biological activity profiles.
Determining the specific PKC isozymes that are targeted by these compounds will be a critical aspect of this research, as different PKC isozymes can have distinct and sometimes opposing cellular functions. The ultimate goal is to develop compounds with high potency for the desired neurotrophic effects while minimizing off-target activities that could lead to undesirable side effects. The efficacy of these optimized compounds will then need to be assessed in more complex cell-based and in vivo models of neurodegenerative diseases. helsinki.fi
| Molecular Target | Predicted Interaction | Method of Investigation | Reference |
|---|---|---|---|
| Protein Kinase C (PKC) C1 domain | Binding similar to phorbol esters via hydrogen bonds. | Computational Docking Studies | helsinki.fi |
Computational Chemistry and Structural Modeling Studies
Molecular Docking Analyses with Protein Targets (e.g., PKC C1b Domain)
Molecular docking studies were pivotal in identifying Diethyl 5-(hydroxymethyl)isophthalate as a promising template for ligands targeting the C1 domain of Protein Kinase C. Researchers utilized the X-ray crystal structure of the PKCδ C1b domain to computationally screen and analyze potential ligands.
This compound was identified as an interesting template because it possesses two key pharmacophoric features found in phorbol (B1677699) esters, which are potent PKC activators. Specifically, the hydroxyl and carbonyl groups on the isophthalate (B1238265) scaffold show an interatomic distance similar to that observed in phorbol-13-O-acetate, a known ligand that binds to this domain. The symmetrical nature of the molecule, with its two carbonyl groups, suggested it could bind to the C1 domain in a manner analogous to other known modulators like diacylglycerol (DAG)-lactones.
Docking analyses positioned this compound within the binding groove of the PKCδ C1b domain, providing a structural hypothesis for its interaction and a basis for the design of more potent derivatives.
Table 1: Molecular Docking Summary
| Parameter | Description |
|---|---|
| Protein Target | Protein Kinase C delta C1b domain (PKCδ C1b) |
| Rationale for Selection | Contains key pharmacophores present in known PKC activators like phorbol esters. |
| Key Finding | The molecule fits within the binding groove, serving as a viable template for ligand design. |
| Basis for Further Study | Provided a structural model for synthesizing derivatives with enhanced binding affinity. |
Elucidation of Ligand-Protein Interactions (e.g., Hydrogen Bonding Networks)
The computational models derived from docking studies illuminated the specific molecular interactions between this compound and the amino acid residues of the PKCδ C1b binding site.
A critical interaction predicted by these models is the formation of a hydrogen bond between the primary hydroxyl group of the ligand and the protein backbone at the bottom of the binding groove. This interaction is significant as it mimics a key hydrogen bond formed by potent natural ligands like phorbol esters. The two carbonyl groups of the diethyl ester moieties are also positioned to act as hydrogen bond acceptors, further stabilizing the ligand within the binding site. These interactions anchor the molecule in a specific orientation, which is crucial for its activity and serves as the foundation for the structure-activity relationship of its derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling
While a specific, formal Quantitative Structure-Activity Relationship (QSAR) model for this compound is not detailed in the available literature, extensive structure-activity relationship (SAR) studies have been conducted on its derivatives. These SAR studies form the qualitative basis upon which a QSAR model could be built.
Initial biological assays revealed that this compound itself did not exhibit significant binding affinity for the PKC C1 domain. However, the computational models suggested that increasing the hydrophobicity of the ester side chains could enhance binding. This hypothesis was confirmed experimentally; derivatives with longer, more hydrophobic alkyl chains, such as dipentyl 5-(hydroxymethyl)isophthalate, successfully displaced radiolabeled phorbol esters from PKC.
These findings established a clear SAR trend:
Essential Groups : The hydroxyl and carbonyl groups are indispensable for binding, as predicted by modeling. Modification of these groups leads to a loss of affinity.
Influence of Hydrophobicity : Increasing the lipophilicity of the ester groups enhances binding affinity to the C1 domain. The most promising derivatives, such as HMI-1a3 (bis[3-(trifluoromethyl)benzyl] 5-(hydroxymethyl)isophthalate) and HMI-1b11 (bis(1-ethylpentyl) 5-(hydroxymethyl)isophthalate), feature bulky, hydrophobic side chains and display binding affinities in the nanomolar range. researchgate.netacs.org
These qualitative relationships underscore the importance of molecular size and hydrophobicity in optimizing ligands derived from the this compound scaffold.
Table 2: Structure-Activity Relationship (SAR) Insights
| Structural Feature | Impact on Binding Affinity | Rationale |
|---|---|---|
| Hydroxymethyl Group | Essential | Forms a key hydrogen bond in the binding pocket. |
| Carbonyl Groups | Essential | Act as hydrogen bond acceptors, stabilizing the complex. |
| Ester Side Chains | Modulatory | Increasing hydrophobicity and size enhances interaction with hydrophobic regions of the binding site. |
Advanced Computational Simulations (e.g., Molecular Dynamics)
Although detailed molecular dynamics (MD) simulations specifically focused on this compound have not been extensively published, MD simulations have been employed to study the broader class of isophthalate derivatives for which it is a parent compound. These simulations, which model the dynamic behavior of the ligand-protein-membrane complex over time, have provided deeper insights that static docking cannot capture.
For isophthalate-based ligands, MD simulations have highlighted the critical role of the hydroxymethyl group in ensuring the correct orientation of the molecule as it interacts with the cell membrane, where the PKC C1 domain is located. This supports the findings from molecular docking that this group is a key anchoring point. The simulations help to understand how these ligands position themselves at the membrane interface to effectively engage with the C1 domain, a process that is crucial for PKC activation. These advanced computational techniques have been valuable in refining the design of newer generations of PKC modulators that build upon the original isophthalate scaffold. nih.gov
Applications in Materials Science and Analytical Chemistry
Development of Biomolecule Immobilization Platforms
The ability to attach biomolecules to solid supports is fundamental for the development of various biotechnological tools. Diethyl 5-(hydroxymethyl)isophthalate can be chemically modified to act as a linker, covalently attaching to a substrate on one end and providing an attachment point for biomolecules on the other.
While direct research on the specific use of this compound in DNA chip technology is not extensively documented, its structural features suggest a potential role. The hydroxyl group can be activated or converted into other functional groups, such as an amine or an aldehyde. This would allow for the covalent attachment of the isophthalate (B1238265) derivative to a solid support, like a glass slide or a silicon wafer, which forms the base of a DNA microarray.
Once the linker is immobilized, one of the ester groups could potentially be hydrolyzed to a carboxylic acid, which can then be activated to react with amine-modified oligonucleotides. This would result in the covalent immobilization of DNA probes onto the surface, a critical step in the fabrication of DNA chips. The bifunctional nature of the isophthalate core allows for spatial separation between the surface and the attached DNA, which can improve hybridization efficiency by reducing steric hindrance.
Table 1: Potential Functionalization Chemistry for DNA Chip Applications
| Functional Group on Linker | Reactive Group on DNA | Resulting Covalent Bond |
| Activated Carboxylic Acid | Amine | Amide |
| Aldehyde | Amine | Imine (often reduced to a stable amine) |
| N-Hydroxysuccinimide Ester | Amine | Amide |
This table represents hypothetical reaction schemes based on the functional groups of this compound and standard bioconjugation techniques.
Similar to its potential application in DNA chips, this compound could serve as a reagent for the functionalization of biosensor surfaces. The development of biosensors often requires the stable immobilization of biorecognition elements, such as enzymes, antibodies, or nucleic acids, onto a transducer surface.
The isophthalate derivative can be used to create a self-assembled monolayer (SAM) on a gold or other metallic surface, a common practice in biosensor fabrication. The hydroxyl group could be modified with a thiol-containing moiety to facilitate attachment to the gold surface. Subsequently, the ester groups could be chemically altered to provide attachment points for the desired biomolecules. This structured approach to surface modification can lead to a well-ordered and functional biological interface, enhancing the sensitivity and specificity of the biosensor.
Role in Solid-Phase Organic Synthesis
The principles of solid-phase organic synthesis (SPOS) rely on attaching a starting material to a solid support (resin) and then carrying out a series of reactions to build a more complex molecule. The product is then cleaved from the support in the final step.
This compound is well-suited to act as a scaffold or core molecule in SPOS. The hydroxyl group provides a convenient handle for attachment to a variety of solid supports, such as polystyrene resins functionalized with chloromethyl or hydroxymethyl groups. Once anchored, the two ester groups can be selectively manipulated. For instance, one ester could be selectively hydrolyzed and used as a point of attachment for further chemical elaboration, while the other remains protected. This differential reactivity is a key advantage in multistep synthesis.
Contribution to Combinatorial Chemistry and Small Molecule Library Synthesis
Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity to identify new drug leads. The use of a central scaffold, to which various building blocks can be attached, is a common strategy in combinatorial synthesis.
Research on related "(5-hydroxymethyl) isophthalates" has highlighted their potential as scaffolds in drug design. This compound can serve as a trifunctional scaffold. Following its attachment to a solid support via the hydroxyl group, the two ester functionalities can be converted into a variety of other groups. For example, they can be hydrolyzed to carboxylic acids and then coupled with a diverse set of amines to generate a library of diamides. Alternatively, they can be reduced to alcohols and then etherified or esterified with different partners. This approach allows for the systematic variation of substituents at two positions on the aromatic ring, leading to the generation of a diverse library of small molecules for high-throughput screening.
Table 2: Illustrative Library Generation from a this compound Scaffold
| Scaffold | Reaction 1 (on Ester 1) | Reaction 2 (on Ester 2) | Resulting Library |
| Resin-Bound Isophthalate | Amidation with Amine Set A | Amidation with Amine Set B | Diamide Library |
| Resin-Bound Isophthalate | Reduction to Alcohol | Reduction to Alcohol | Diol Library |
| Resin-Bound Isophthalate | Grignard Reaction with Reagent Set C | Grignard Reaction with Reagent Set D | Diketone/Diol Library |
This table provides a conceptual overview of how a library of compounds could be generated from a this compound core.
Advanced Spectroscopic and Chromatographic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of Diethyl 5-(hydroxymethyl)isophthalate. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, a detailed molecular map can be constructed.
In ¹H NMR spectroscopy, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration value reveals the relative number of protons, and the splitting pattern (multiplicity) provides information about adjacent protons.
For this compound, the expected ¹H NMR signals are outlined below. The aromatic protons are distinct due to their positions relative to the ester and hydroxymethyl substituents. The ethyl ester groups give rise to a characteristic quartet and triplet pattern, while the hydroxymethyl and its hydroxyl proton appear as singlets (or a singlet and a broad singlet, respectively, depending on the solvent and concentration).
Similarly, ¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Each chemically distinct carbon atom produces a unique signal. The predicted chemical shifts for the carbon atoms in this compound are consistent with an aromatic ring substituted with two ethoxycarbonyl groups and one hydroxymethyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on standard chemical shift values and analysis of structurally similar compounds.
¹H NMR (Proton)| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-a | ~1.40 | Triplet | 6H | -O-CH₂-CH₃ |
| H-b | ~4.40 | Quartet | 4H | -O-CH₂ -CH₃ |
| H-c | ~4.80 | Singlet | 2H | Ar-CH₂ -OH |
| H-d | ~5.40 | Singlet (broad) | 1H | -CH₂-OH |
| H-e | ~8.20 | Singlet | 2H | Aromatic H (positions 4, 6) |
| H-f | ~8.60 | Singlet | 1H | Aromatic H (position 2) |
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C-a | ~14 | -O-CH₂-CH₃ |
| C-b | ~62 | -O-CH₂ -CH₃ |
| C-c | ~64 | Ar-CH₂ -OH |
| C-d | ~130 | Aromatic C-H (positions 4, 6) |
| C-e | ~132 | Aromatic C (positions 1, 3) |
| C-f | ~135 | Aromatic C-H (position 2) |
| C-g | ~142 | Aromatic C (position 5) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. The monoisotopic mass of the compound is 252.09978 Da. uni.lu
In a typical mass spectrum, the molecule can be observed as various adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, which allows for the confident determination of the elemental formula.
Fragmentation analysis involves breaking the parent ion into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to confirm the molecular structure. For this compound, common fragmentation pathways would likely include the loss of the ethyl (-CH₂CH₃) or ethoxy (-OCH₂CH₃) groups from the ester functions, or the loss of the hydroxymethyl group (-CH₂OH).
Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (CCS, Ų) |
|---|---|---|
| [M+H]⁺ | 253.10706 | 154.9 |
| [M+Na]⁺ | 275.08900 | 161.9 |
| [M+K]⁺ | 291.06294 | 160.8 |
| [M+NH₄]⁺ | 270.13360 | 171.5 |
| [M-H]⁻ | 251.09250 | 157.3 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and electronic transitions within the molecule.
Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary functional groups: hydroxyl (-OH), ester (C=O), and the aromatic ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |
| Ester (C=O) | C=O Stretch | ~1720 | Strong |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium-Weak |
| Ester (C-O) | C-O Stretch | 1300 - 1100 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within the molecule. The absorption of UV or visible light by this compound is primarily due to the π → π* transitions within the substituted benzene (B151609) ring. The presence of the ester and hydroxymethyl groups as substituents on the aromatic ring influences the wavelength of maximum absorption (λmax). For comparison, the related compound Diethyl isophthalate (B1238265) exhibits maximum absorption at 280 nm and 289 nm when measured in alcohol.
Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, thereby enabling purity assessment and the monitoring of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would be highly effective.
Stationary Phase: A C18 (octadecylsilyl) column is commonly used, where the nonpolar stationary phase separates compounds based on their hydrophobicity.
Mobile Phase: A gradient mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, is typically employed.
Detection: A UV detector set at a wavelength where the aromatic ring strongly absorbs (e.g., around 254 nm or its λmax) would provide high sensitivity for quantitative analysis.
Gas Chromatography (GC) can also be used, particularly for monitoring reaction progress where the volatility of reactants and products may differ. Given the compound's boiling point of approximately 398.6°C at 760 mmHg, a high-temperature GC method is required. lookchem.com
Stationary Phase: A moderately polar to polar capillary column (e.g., those with phenyl or cyanopropyl functional groups) would be suitable for separating aromatic esters.
Carrier Gas: An inert gas such as helium or nitrogen is used.
Detection: A Flame Ionization Detector (FID) provides a robust and general-purpose method for detecting organic compounds. For more detailed analysis and impurity identification, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS), providing both retention time and mass spectral data.
Future Research Directions and Translational Prospects
Design of Next-Generation Diethyl 5-(hydroxymethyl)isophthalate Derivatives with Enhanced Selectivity
The core structure of this compound is an ideal platform for the rational design of new bioactive molecules. Research has successfully demonstrated that derivatives of this compound can function as ligands for the C1 domain of Protein Kinase C (PKC), a key enzyme family involved in cancer and other diseases. acs.orghelsinki.finih.gov Future research can build upon these findings by systematically modifying the parent structure to achieve derivatives with superior potency and, critically, enhanced selectivity for specific PKC isozymes.
Key strategies for derivative design include:
Ester Chain Modification: The diethyl esters can be replaced with a variety of alkyl or aryl groups to modulate the hydrophobicity of the molecule. Structure-activity relationship (SAR) studies have shown that sufficient hydrophobicity is crucial for binding to the target's C1 domain. helsinki.fi Exploring longer, branched, or cyclic ester groups could optimize these hydrophobic interactions.
Hydroxymethyl Group Derivatization: The primary alcohol is a critical hydrogen-bonding component for target engagement. nih.gov Converting this hydroxyl group into various ethers or esters with bulky or functionally diverse side chains could fine-tune binding affinity and introduce new interactions with the target protein surface.
Aromatic Ring Substitution: Introducing substituents onto the benzene (B151609) ring could further refine the electronic and steric properties of the molecule, potentially leading to improved selectivity among closely related protein targets.
The goal of these synthetic efforts is to create a portfolio of next-generation compounds with precisely tuned properties, moving from broad-spectrum PKC ligands to highly selective modulators of individual isozymes, thereby minimizing off-target effects.
| Modification Site | Proposed Structural Change | Objective for Enhanced Selectivity |
| Ester Groups (Positions 1, 3) | Replace ethyl with long-chain alkyl, cycloalkyl, or benzyl (B1604629) groups. | Optimize hydrophobic interactions within the binding pocket. |
| Hydroxymethyl Group (Position 5) | Convert to bulky ethers (e.g., tert-butyl ether) or long-chain esters. | Fine-tune hydrogen bonding and steric fit. |
| Aromatic Ring (Positions 2, 4, 6) | Introduce small electron-donating or withdrawing groups (e.g., methyl, fluoro). | Modulate electronic properties and refine ligand orientation. |
Development of Affinity Probes for Target Engagement Studies
To validate that newly designed derivatives engage their intended molecular target within a complex cellular environment, the development of chemical probes is essential. Based on the established activity of isophthalate (B1238265) derivatives against PKC, future work should focus on creating affinity probes from the most promising compounds. helsinki.finih.gov
This can be achieved by:
Synthesizing a "taggable" derivative: An active derivative would be modified to include a functional group suitable for conjugation, such as an alkyne or azide (B81097) for click chemistry, or a primary amine. This modification would be placed at a position determined by SAR studies to be non-essential for target binding.
Attaching a reporter tag: The taggable derivative would then be conjugated to a reporter molecule, such as a fluorophore (for imaging), a biotin (B1667282) tag (for affinity purification and pulldown experiments), or a photo-affinity label (for covalent cross-linking to the target protein).
These probes would be invaluable tools to confirm that the compounds directly bind to PKC in living cells, to quantify target occupancy, and to identify potential off-target interactions, which is a critical step in preclinical drug development.
Exploration of Novel Therapeutic Indications and Preclinical Evaluation
The discovery that isophthalic acid derivatives can modulate PKC-dependent signaling pathways opens the door to multiple therapeutic avenues. acs.orghelsinki.fi PKC is a well-established target in oncology, but its dysregulation is also implicated in other conditions, including immunological disorders, cardiovascular disease, and neurological conditions.
Future research should therefore aim to:
Screen optimized derivatives against a wider range of disease models beyond cancer. For instance, isozyme-selective PKC inhibitors could be evaluated in models of autoimmune disease or Alzheimer's disease.
Initiate preclinical evaluation of lead compounds. Having demonstrated that active derivatives can modulate ERK phosphorylation in cell-based assays, the next logical step is to move into animal models. helsinki.finih.gov These studies would assess the therapeutic efficacy of the compounds in treating specific diseases, such as tumor growth inhibition in oncology models.
The convenient and efficient synthesis starting from commercially available this compound makes this class of compounds particularly attractive for further development as research tools or as lead compounds for new therapeutics. helsinki.fi
Integration into Advanced Functional Material Design and Engineering
Beyond its biomedical potential, the trifunctional nature of this compound makes it an excellent monomer for creating advanced functional materials. ontosight.ai The hydroxyl group provides a reactive site that can be preserved during initial polymerization, yielding materials with pendant functionalities that can be used for subsequent modifications.
Future research in materials science could focus on:
Synthesis of Functional Polyesters and Polyamides: By incorporating this compound into polymerization reactions, it is possible to create polymers with regularly spaced, reactive hydroxyl groups along the backbone.
Post-Polymerization Modification: These pendant hydroxyl groups can be used to graft other molecules onto the polymer, thereby tailoring the material's properties. For example, grafting hydrophilic polymers like polyethylene (B3416737) glycol could improve biocompatibility, while attaching specific cell-binding ligands could create materials for tissue engineering applications.
Development of Cross-linked Networks: The hydroxyl groups can act as sites for cross-linking, allowing for the creation of robust polymer networks, gels, or thermosets with tunable mechanical properties.
This approach allows for the engineering of materials with precise control over their chemical and physical properties for a wide range of applications, from biodegradable medical devices to advanced coatings.
| Material Type | Role of this compound | Tunable Property | Potential Application |
| Functional Polyester (B1180765) | Provides pendant hydroxyl groups along the polymer chain. | Hydrophilicity, Biocompatibility | Drug delivery systems, tissue scaffolds |
| Cross-linked Thermoset | Acts as a cross-linking site via its hydroxyl group. | Mechanical Strength, Thermal Stability | High-performance composites, adhesives |
| Surface-Modified Polymer | Offers anchor points for grafting bioactive molecules. | Cell Adhesion, Biorecognition | Medical implant coatings, biosensors |
Investigation of In Vivo Efficacy and Pharmacological Profiles
For any derivative of this compound to be considered for therapeutic use, a thorough investigation of its behavior in living organisms is paramount. Following promising in vitro and cell-based assay results, the next critical phase of research involves comprehensive in vivo studies.
This translational step requires:
Pharmacokinetic (PK) Analysis: This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the lead compounds in animal models. The goal is to understand how the drug is processed by the body and to ensure it can reach the target tissue at a sufficient concentration. The inherent ester groups may be liable to hydrolysis by esterases in vivo, a factor that must be carefully evaluated.
Pharmacodynamic (PD) Studies: These studies would measure the effect of the compound on its intended target (e.g., PKC) in vivo and correlate this with the observed therapeutic effect. This could involve analyzing biomarkers, such as the phosphorylation status of downstream proteins, in tissue samples.
Efficacy Studies in Disease Models: Lead compounds would be tested in relevant animal models of disease (e.g., tumor xenograft models for cancer) to determine if the promising in vitro activity translates into a tangible therapeutic benefit.
These pharmacological investigations are essential to bridge the gap between initial discovery and clinical application, providing the necessary data to justify moving a potential drug candidate into human trials.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Diethyl 5-(hydroxymethyl)isophthalate that influence its reactivity in synthetic applications?
- Methodological Answer : Key properties include solubility in organic solvents (e.g., DMSO, ethanol), log P (partition coefficient), and thermal stability. These parameters guide solvent selection for reactions and purification (e.g., column chromatography). Techniques like differential scanning calorimetry (DSC) assess thermal stability, while HPLC and NMR confirm purity and structural integrity . For environmental fate studies, hydrophobicity (log KOW) and hydrolysis rates under varying pH conditions should be characterized using standardized OECD guidelines .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Consult Safety Data Sheets (SDS) for hazard identification (e.g., flammability, toxicity). Use chemical-resistant gloves (JIS T 8116 standard) and safety goggles (JIS T 8147) to prevent skin/eye contact . Ensure adequate ventilation (e.g., fume hoods) to minimize aerosol formation. For spills, use inert adsorbents like silica gel and dispose of waste according to local regulations . Routinely validate storage conditions (e.g., sealed containers at 2–8°C) to prevent degradation .
Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ester and hydroxymethyl functional groups. Infrared (IR) spectroscopy identifies carbonyl (C=O) and hydroxyl (O-H) stretches. Mass spectrometry (MS) provides molecular weight verification. For crystalline derivatives, single-crystal X-ray diffraction resolves 3D geometry, as demonstrated in coordination polymer studies .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in kinase modulation?
- Methodological Answer : Combine in vitro kinase inhibition assays (e.g., ADP-Glo™) with molecular docking simulations to identify binding interactions. Use serine/threonine kinome profiling to map selectivity across kinase families . Synthesize structural analogs (e.g., boronic ester or imidazole derivatives) to test substituent effects on activity. Validate findings in colorectal cancer cell lines (e.g., HT29) with cAMP/PKA pathway inhibitors to isolate mechanistic contributions .
Q. What strategies are effective in resolving contradictory cytotoxicity data for this compound across different cancer cell lines?
- Methodological Answer : Standardize experimental variables:
- Dose metrics : Use molar concentrations rather than mass/volume to account for molecular weight differences .
- Exposure duration : Compare time-dependent effects (e.g., 24 vs. 48 hours).
- Cell line validation : Ensure mycoplasma-free status and consistent passage numbers.
- Data harmonization : Apply meta-analysis tools to reconcile discrepancies, contacting original authors for missing variance descriptors (e.g., standard error) .
Q. What methodological considerations are critical when studying the environmental fate of this compound using computational modeling?
- Methodological Answer : Input accurate physicochemical data (e.g., hydrolysis rate constants, soil adsorption coefficients) into QSAR models. Validate predictions with laboratory-based biodegradation assays (e.g., OECD 301F). Account for metabolic byproducts using LC-MS/MS. Cross-reference with regulatory databases (e.g., EPA CompTox) to identify data gaps, such as ecotoxicity in aquatic organisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
